
(Oxolan-3-yl)methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxolan-3-yl)methyl 2-methylprop-2-enoate is an organic compound known for its unique chemical structure and properties It is a derivative of oxolane and is characterized by the presence of a methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Oxolan-3-yl)methyl 2-methylprop-2-enoate typically involves the esterification of oxolan-3-ylmethanol with 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (Oxolan-3-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Oxolan-3-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (Oxolan-3-yl)methyl 2-methylprop-2-enoate involves its reactivity with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the oxolane ring, which can stabilize or destabilize intermediates in chemical reactions.
Comparison with Similar Compounds
Methyl 2-methylprop-2-enoate: Lacks the oxolane ring, making it less reactive in certain reactions.
Ethyl 2-methylprop-2-enoate: Similar ester group but different alkyl chain, affecting its physical and chemical properties.
Propyl 2-methylprop-2-enoate: Longer alkyl chain, influencing its solubility and reactivity.
Uniqueness: (Oxolan-3-yl)methyl 2-methylprop-2-enoate is unique due to the presence of the oxolane ring, which imparts distinct reactivity and stability to the compound. This structural feature makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
105989-55-7 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
oxolan-3-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-7(2)9(10)12-6-8-3-4-11-5-8/h8H,1,3-6H2,2H3 |
InChI Key |
LOOQDHBCPHZZPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


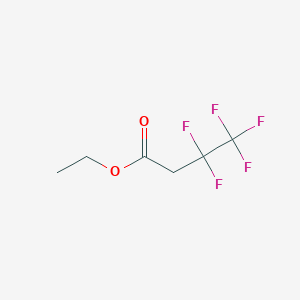

![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
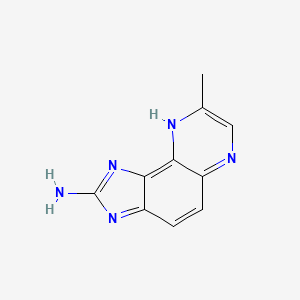
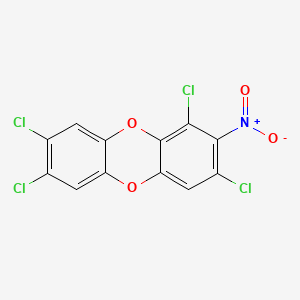
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)

![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)


![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
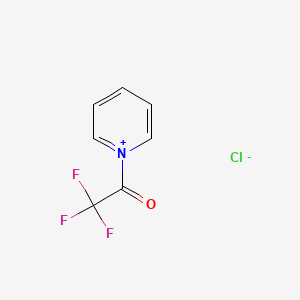
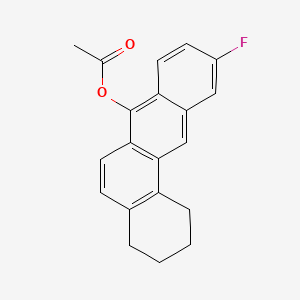
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
